![molecular formula C21H14FNO2 B2404202 6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533867-94-6](/img/structure/B2404202.png)
6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of “6-(3-Fluoro-4-methylphenyl)benzodbenzazepine-5,7-dione”, there are related compounds that have been synthesized. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .作用機序
The mechanism of action of 6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In neuronal cells, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cell survival. In psychiatric disorders, this compound has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in tumor growth and metastasis. In neuronal cells, this compound has been shown to reduce oxidative stress, inflammation, and cell death, and to improve mitochondrial function and energy metabolism. In animal models of psychiatric disorders, this compound has been shown to reduce depressive and anxiety-like behaviors, and to increase the levels of neurotransmitters such as serotonin and dopamine in the brain.
実験室実験の利点と制限
One of the advantages of using 6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various types of assays and experiments. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale studies. Another limitation is its potential toxicity, which requires careful handling and monitoring.
将来の方向性
There are several future directions for research on 6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione. One direction is to further investigate its potential as an anti-tumor agent, and to explore its efficacy in combination with other chemotherapeutic agents. Another direction is to investigate its potential as a neuroprotective agent in various neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, more research is needed to assess its safety and toxicity in humans, and to determine its potential for clinical use.
合成法
The synthesis of 6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione involves the reaction of 3-fluoro-4-methylbenzoic acid with phthalic anhydride in the presence of a catalyst, followed by a series of additional reactions. The final product is obtained through purification and crystallization. This method has been optimized to produce high yields of pure this compound.
科学的研究の応用
6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione has shown promise in various fields of scientific research. In cancer research, it has been studied for its potential as an anti-tumor agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In neurology, this compound has been studied for its potential as a neuroprotective agent. It has been shown to reduce oxidative stress and inflammation in neuronal cells, and to improve cognitive function in animal models of neurodegenerative diseases. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic agent. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, and to reduce symptoms of depression and anxiety in animal models.
特性
IUPAC Name |
6-(3-fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO2/c1-13-10-11-14(12-19(13)22)23-20(24)17-8-4-2-6-15(17)16-7-3-5-9-18(16)21(23)25/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMVFZQXPMRELV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2404122.png)
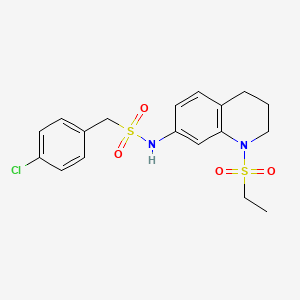
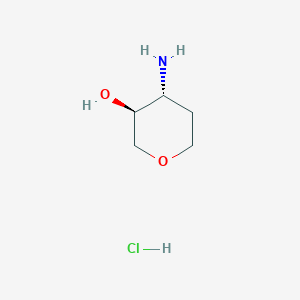
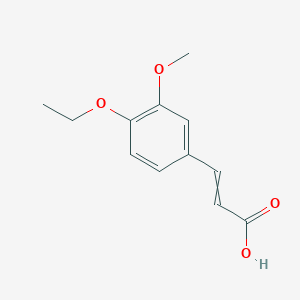

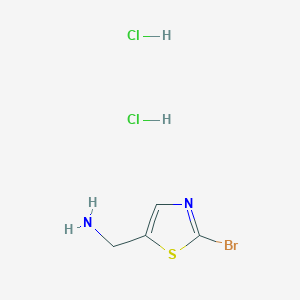
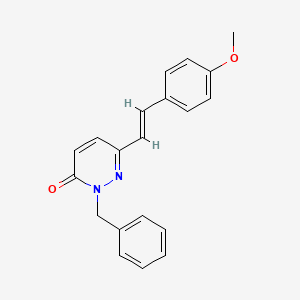
![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone](/img/structure/B2404130.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404132.png)
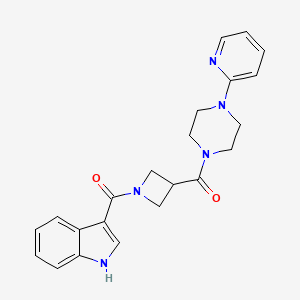
![N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide](/img/structure/B2404138.png)


![3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2404141.png)